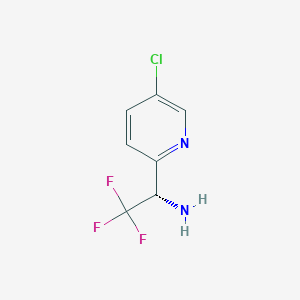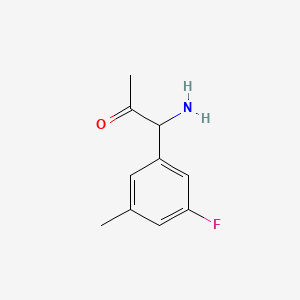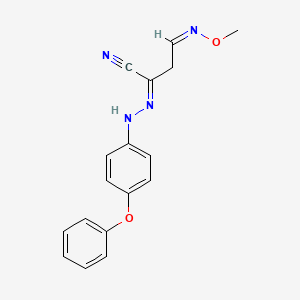![molecular formula C11H13N3O2 B13051669 tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically begins with the preparation of the pyrazole and pyridine precursors.
Cyclization Reaction: The pyrazole and pyridine precursors undergo a cyclization reaction to form the pyrazolopyridine core. This reaction often involves the use of strong acids or bases as catalysts.
tert-Butylation: The final step involves the introduction of the tert-butyl group. This can be achieved through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of this compound is often carried out in batch reactors. The reaction conditions are optimized to maximize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. These processes offer better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: It has been explored for its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals for crop protection.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can bind to the active sites of specific enzymes, inhibiting their activity. This can affect various biochemical pathways.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
類似化合物との比較
- tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness:
- Structural Features: The presence of the tert-butyl group and the specific arrangement of the pyrazole and pyridine rings give tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable in specific applications.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
tert-butyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-6-12-5-4-8(7)13-14-9/h4-6H,1-3H3,(H,13,14) |
InChIキー |
WLXQDZLRTFUZBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)




![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)





![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)
